2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a heterocyclic molecule featuring an imidazole core substituted with a 4-bromophenyl group at position 5 and a 4-(difluoromethoxy)phenyl group at position 1. The thioether linkage at position 2 connects the imidazole moiety to a 1-(indolin-1-yl)ethanone group. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The bromophenyl and difluoromethoxy substituents enhance lipophilicity and metabolic stability, while the indolinyl group may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrF2N3O2S/c27-19-7-5-18(6-8-19)23-15-30-26(32(23)20-9-11-21(12-10-20)34-25(28)29)35-16-24(33)31-14-13-17-3-1-2-4-22(17)31/h1-12,15,25H,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCJWULYQXVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)OC(F)F)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of 564.8 g/mol. The structure includes multiple functional groups, including bromophenyl and difluoromethoxy moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₃BrF₂N₃O₂S |
| Molecular Weight | 564.8 g/mol |
| CAS Number | 1226450-67-4 |
Recent studies have indicated that compounds similar to this structure exhibit inhibition of beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. The inhibition of BACE1 can lead to reduced formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease .
Inhibition of BACE1
Research has shown that imidazolone derivatives can effectively inhibit BACE1 activity. This inhibition is critical because it may prevent the progression of Alzheimer’s disease by reducing amyloid plaque formation in the brain .
Biological Activity Studies
Antiproliferative Effects : Several studies have evaluated the antiproliferative effects of related compounds on cancer cell lines. For instance, derivatives exhibiting similar structural features were tested against various human cancer cell lines, demonstrating significant cytotoxicity and potential as anticancer agents .
Case Study: Structure-Activity Relationship (SAR) :
In a study focusing on phenylimidazolone derivatives, it was found that specific substitutions on the aromatic rings significantly enhanced antiproliferative activity. For example, compounds with difluoromethoxy groups showed improved binding affinity to target proteins involved in cell proliferation pathways .
Toxicity and Safety Profile
Toxicity assessments conducted in vivo have shown that related compounds exhibit low toxicity profiles with no significant adverse effects observed in histopathological examinations of preserved organs from treated mice. This suggests a favorable safety profile for further development .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other known inhibitors of BACE1:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone exhibit significant anticancer properties. The imidazole core is known for its ability to interact with various enzymes and receptors involved in cancer progression.
- A study demonstrated that derivatives of imidazole compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .
-
Inhibition of β-secretase (BACE1)
- The compound may also serve as a potential inhibitor of β-secretase, an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. Research has shown that modifications in the phenyl groups can enhance the inhibitory activity against BACE1, making this compound a candidate for further investigation in neurodegenerative disease therapies .
- Antimicrobial Properties
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including:
- S-Alkylation Reactions: Utilizing thioether formation through S-alkylation techniques to attach the indolin moiety to the imidazole scaffold.
- Characterization Techniques: The synthesized compounds are characterized using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm their structures and purity .
Case Studies
Several case studies highlight the efficacy of related compounds:
- A study on imidazole derivatives showed promising results in inhibiting tumor growth in xenograft models, indicating potential for further development into therapeutic agents .
- Another research effort focused on the structure-activity relationship (SAR) of similar compounds, revealing that specific substitutions significantly enhance biological activity against targeted pathways .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group
The 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl boronic acids. This reaction is catalyzed by Pd(0) complexes under mild conditions (70–80°C) in aqueous/organic biphasic systems .
Example Reaction:
Key Conditions:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Solvent | Toluene/H₂O (4:1) | |
| Temperature | 70–80°C | |
| Reaction Time | 18–22 hours | |
| Yield Range | 65–85% |
Thioether Oxidation
The sulfur atom in the thioether bridge (-S-) is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reaction is critical for modulating biological activity.
Example Reaction:
Reported Outcomes:
-
Sulfoxide : Forms at room temperature with H₂O₂/AcOH (yield: ~70%).
-
Sulfone : Requires stronger oxidants like NaIO₄ (yield: 55–60%).
Imidazole Ring Reactivity
The imidazole core participates in:
-
Electrophilic Substitution : Bromination or nitration at the 4-position of the imidazole ring under acidic conditions (H₂SO₄/HNO₃).
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) due to lone pairs on nitrogen atoms.
Ethanone-Indoline Interactions
The ethanone group undergoes nucleophilic additions (e.g., Grignard reagents), while the indoline moiety can participate in:
-
Ring-Opening Reactions : Under strong acidic/basic conditions.
-
N-Alkylation : With alkyl halides in the presence of K₂CO₃.
Functional Group Compatibility Table
Degradation Pathways
-
Hydrolytic Degradation : The thioether linkage is stable in neutral pH but cleaves under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions.
-
Photodegradation : Exposure to UV light induces C-S bond cleavage (λ = 254 nm).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of the target compound and related derivatives:
Structural and Electronic Differences
- Core Heterocycle : The target compound’s imidazole core contrasts with triazole (e.g., ) or oxadiazole (e.g., ) derivatives. Imidazoles exhibit higher aromatic stability due to two nitrogen atoms in the ring, enhancing π-electron delocalization compared to triazoles or oxadiazoles.
- Substituent Effects: The 4-bromophenyl group increases steric bulk and electron-withdrawing effects compared to smaller substituents like methyl or fluorine in other derivatives . The 4-(difluoromethoxy)phenyl group introduces both lipophilicity and metabolic resistance, outperforming simpler alkoxy groups (e.g., methoxy) .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (silica gel, UV detection).
- Use anhydrous conditions for imidazole-thiol coupling to avoid hydrolysis.
Advanced: How can regioselectivity challenges during imidazole-ring formation be addressed?
Answer:
Regioselectivity in 1,5-diarylimidazole synthesis is influenced by:
- Acid Catalyst Choice : Use of NH₄OAc in acetic acid promotes cyclization at the 5-position of the imidazole .
- Electronic Effects : Electron-withdrawing groups (e.g., -Br in 4-bromophenyl) direct substitution to the meta position of the imidazole .
- Temperature Control : Slow heating (70–80°C) minimizes side products like 1,4-disubstituted imidazoles .
Q. Validation :
- Confirm regiochemistry via ¹H-NMR (e.g., coupling patterns of imidazole protons) and X-ray crystallography .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ for C₂₉H₂₂BrF₂N₃O₂S, expected m/z ~610.05) .
- X-Ray Crystallography : Refinement using SHELXL-2018 to resolve bond lengths/angles and assess crystallographic disorders .
Advanced: How should crystallographic disorders be resolved during X-ray refinement?
Answer:
Q. Example Disorder Handling :
| Fragment | Disorder Site | Restraint Strategy |
|---|---|---|
| Difluoromethoxy | O-CF₂H | PART 1, SUMP 0.5 for occupancy |
| Indolinyl group | C7-C8 bond | SIMU 0.01 for adjacent atoms |
Basic: What solvent systems are optimal for solubility and stability studies?
Answer:
Q. Experimental Setup :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .
Advanced: How can antiproliferative activity be correlated with structural features?
Answer:
- Structure-Activity Relationship (SAR) :
- Assay Design :
Basic: How should conflicting spectral data be resolved during characterization?
Answer:
- Contradiction Analysis :
- Cross-Validation : Combine DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .
Advanced: What safety protocols are critical for handling hazardous intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
